Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits excellent anticancer cell proliferation potency and promising kinase selectivity. [] Importantly, it demonstrates a lower propensity to induce keratinocyte apoptosis, leading to a reduced risk of cutaneous toxicity compared to other Akt inhibitors. [] This improved safety profile has led to the approval of an Investigational New Drug (IND) application for Hu7691 by the National Medical Products Administration (NMPA). []
Relevance: Although structurally distinct from N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, Hu7691 shares the presence of a 1-methyl-1H-pyrazole moiety within its structure. [] This shared feature highlights the potential relevance of pyrazole derivatives in medicinal chemistry and drug development, particularly in the context of kinase inhibition. []
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor. [] It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV). [] Designed for topical ocular delivery, it exhibits limited systemic exposure following topical ocular administration and possesses an acceptable rabbit ocular pharmacokinetic (PK) profile. [] Acrizanib represents a potential noninvasive topical ocular therapy for the treatment of neovascular or "wet" age-related macular degeneration. []
Relevance: Similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, Acrizanib incorporates a 1-methyl-1H-pyrazole group within its structure. [] This commonality underscores the significance of 1-methyl-1H-pyrazole as a pharmacophore in drug discovery, particularly for targeting kinases involved in angiogenesis and cell signaling. []
Compound Description: This series of compounds acts as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B). [] They were identified through a phenotypic high-throughput screening campaign aiming to discover enhancers of CREB transcriptional activation. [] These compounds demonstrate memory-enhancing effects in rodents and possess favorable pharmacokinetic properties. []
Relevance: While not directly analogous in structure to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, the presence of a 1-methyl-1H-pyrazole moiety in this compound class highlights the versatility of this structural motif in medicinal chemistry. [] These compounds further emphasize the potential of pyrazole derivatives as valuable scaffolds for developing therapeutics targeting various enzymes and receptors. []
Compound Description: This series represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] Developed through a lead optimization effort, they feature an ether-based scaffold and a unique sulfone-based head group. [] These compounds exhibit nanomolar potency for GIRK1/2 activation and improved metabolic stability compared to prototypical urea-based GIRK activators. []
Relevance: While the overall structure differs from N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, both share a common 1H-pyrazole core. [] The exploration of various substitutions around this core, as demonstrated by these GIRK activators, underscores the potential for structural modifications to fine-tune the activity and selectivity of pyrazole-containing compounds. []
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed for the treatment of arterial thrombosis. [] It exhibits potent inhibition of serotonin-amplified human platelet aggregation and displays negligible affinity for the closely related 5-HT2B and 5-HT2C receptors. []
Relevance: APD791, similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, incorporates a 1-methyl-1H-pyrazol-5-yl moiety within its structure. [] This shared feature suggests the potential importance of this specific pyrazole substitution pattern in achieving desired pharmacological activities. [] Furthermore, both compounds highlight the role of pyrazole derivatives as valuable building blocks for designing selective antagonists for G protein-coupled receptors involved in thrombosis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.